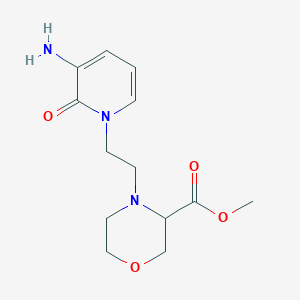
Methyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-3-carboxylate is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-3-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H20N2O4
- Molecular Weight : 288.34 g/mol
- CAS Number : 147283-74-7
The compound features a morpholine ring, an amino-pyridine moiety, and a carboxylate functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Antimicrobial Activity : Studies indicate that derivatives of similar structures exhibit antibacterial and antifungal properties, suggesting that this compound may also possess antimicrobial activity.
- Antioxidant Properties : The presence of the oxopyridine structure may confer antioxidant capabilities, helping to mitigate oxidative stress in cells.
Antimicrobial Activity
A comparative study on related compounds highlighted the antimicrobial efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several derivatives were documented as follows:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 |
| Compound B | Escherichia coli | 0.025 |
| Methyl 4-(2-(3-amino...) | Bacillus subtilis | TBD |
| Methyl 4-(2-(3-amino...) | Candida albicans | TBD |
These results indicate promising antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a study published in MDPI, a series of pyridine derivatives were tested for their antimicrobial properties. The results indicated that compounds with structural similarities to methyl 4-(2-(3-amino...) exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, with some compounds showing complete bacterial death within hours . -
Pharmacological Profile :
Research has demonstrated that the compound influences cellular pathways associated with cancer cell apoptosis. In vitro studies revealed that it could induce cell cycle arrest in cancer cell lines, providing insights into its potential as an anticancer agent .
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
methyl 4-[2-(3-amino-2-oxopyridin-1-yl)ethyl]morpholine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O4/c1-19-13(18)11-9-20-8-7-15(11)5-6-16-4-2-3-10(14)12(16)17/h2-4,11H,5-9,14H2,1H3 |
InChI Key |
YVQAHBLKPJDLOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COCCN1CCN2C=CC=C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















